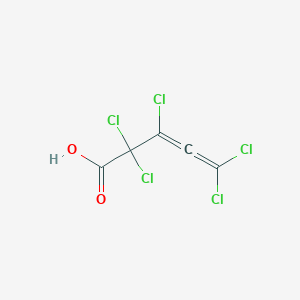
2,2,3,5,5-Pentachloropenta-3,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,5,5-Pentachloropenta-3,4-dienoic acid is an organic compound with the chemical formula C5HCl5O2 . This compound is characterized by the presence of five chlorine atoms and a unique dienoic acid structure, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,2,3,5,5-Pentachloropenta-3,4-dienoic acid involves multiple steps, typically starting with the chlorination of a suitable precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes with stringent safety measures due to the reactive nature of chlorine.
Analyse Chemischer Reaktionen
2,2,3,5,5-Pentachloropenta-3,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,3,5,5-Pentachloropenta-3,4-dienoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorinated dienoic acids and their reactivity.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2,2,3,5,5-Pentachloropenta-3,4-dienoic acid involves its interaction with various molecular targets. The presence of multiple chlorine atoms makes it highly reactive, allowing it to participate in a range of chemical reactions. The pathways involved often include nucleophilic attack on the chlorine atoms, leading to the formation of various intermediates and products .
Vergleich Mit ähnlichen Verbindungen
2,2,3,5,5-Pentachloropenta-3,4-dienoic acid can be compared with other chlorinated dienoic acids such as:
Penta-2,3-dienedioic acid: This compound also contains a dienoic acid structure but lacks the extensive chlorination seen in this compound.
Penta-2,4-dienoic acid: Similar in structure but with different positions of double bonds and fewer chlorine atoms.
The uniqueness of this compound lies in its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to its less chlorinated counterparts.
Eigenschaften
CAS-Nummer |
65182-78-7 |
|---|---|
Molekularformel |
C5HCl5O2 |
Molekulargewicht |
270.3 g/mol |
InChI |
InChI=1S/C5HCl5O2/c6-2(1-3(7)8)5(9,10)4(11)12/h(H,11,12) |
InChI-Schlüssel |
PBOMZFMJAXQSLB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(C(=O)O)(Cl)Cl)Cl)=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
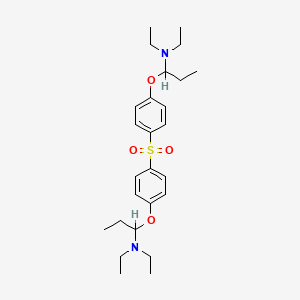
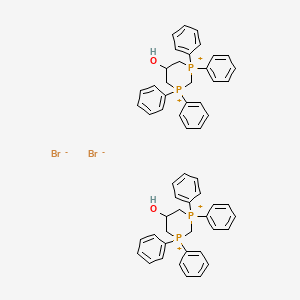
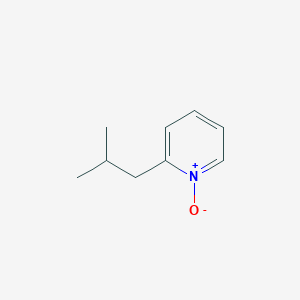
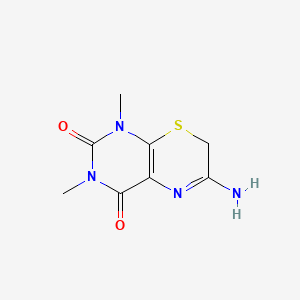
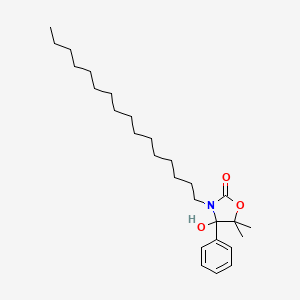
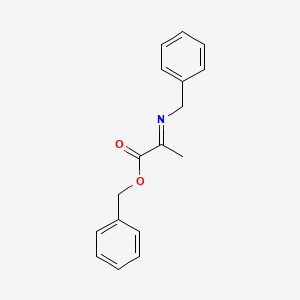
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
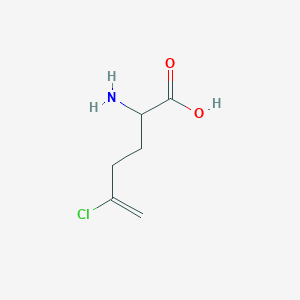
![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)
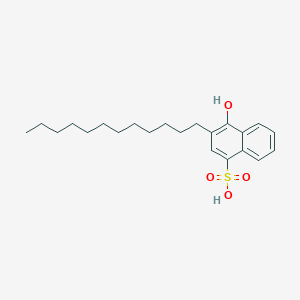
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)
